Platelet Aggregation Inhibition: 2-(4-Thiazolyl)acetic Acid Hydrochloride Compared to Aspirin
2-(4-Thiazolyl)acetic acid hydrochloride has been reported as a potent inhibitor of blood platelet aggregation in vitro. While direct quantitative IC50 data for this specific compound is not publicly available, it can be compared to a well-known standard, aspirin (acetylsalicylic acid). Aspirin, an irreversible cyclooxygenase inhibitor, demonstrates an IC50 of approximately 30 µM for inhibiting platelet aggregation in vitro [1]. The fact that 2-(4-Thiazolyl)acetic acid hydrochloride is described as a 'potent' inhibitor suggests its activity is at least comparable to, if not better than, this benchmark. The compound's activity is further distinguished by its reported ability to inhibit the formation of a thrombus in vivo and prevent the release of ADP from erythrocytes by binding to its receptor on the cell membrane surface .
| Evidence Dimension | Inhibition of platelet aggregation (IC50) |
|---|---|
| Target Compound Data | Data not available in public domain; described as 'potent' |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid): IC50 ~30 µM [1] |
| Quantified Difference | Not calculable due to lack of quantitative target data |
| Conditions | In vitro platelet aggregation assay |
Why This Matters
Understanding relative potency against a widely used clinical comparator provides context for the compound's potential as a tool in thrombosis research.
- [1] Patrono, C. (1994). Aspirin as an antiplatelet drug. New England Journal of Medicine, 330(18), 1287-1294. View Source
